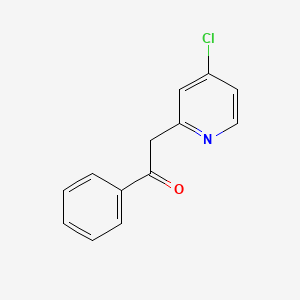

2-(4-Chloropyridin-2-yl)-1-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyridin-2-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-7-15-12(8-11)9-13(16)10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWARFHZBBHCLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Chloropyridin 2 Yl 1 Phenylethanone Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-(4-Chloropyridin-2-yl)-1-phenylethanone in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to establish the covalent framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the methylene (B1212753) bridge (-CH₂-), and the 4-chloropyridine (B1293800) moiety. The protons of the phenyl group typically appear as multiplets in the aromatic region. The methylene protons would present as a singlet, and the three protons on the substituted pyridine (B92270) ring would each exhibit unique chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon (C=O), which is characteristically downfield, carbons of the phenyl and chloropyridinyl rings, and the aliphatic methylene carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~196.0 |

| Methylene (-CH₂) | ~4.3 (s, 2H) | ~45.0 |

| Phenyl C1' (ipso) | - | ~136.0 |

| Phenyl C2'/C6' (ortho) | ~8.0 (d, 2H) | ~128.8 |

| Phenyl C3'/C5' (meta) | ~7.5 (t, 2H) | ~128.6 |

| Phenyl C4' (para) | ~7.6 (t, 1H) | ~133.5 |

| Pyridine C2 (ipso) | - | ~158.0 |

| Pyridine C3 | ~7.3 (d, 1H) | ~122.0 |

| Pyridine C4 (ipso-Cl) | - | ~145.0 |

| Pyridine C5 | ~7.2 (dd, 1H) | ~124.0 |

| Pyridine C6 | ~8.5 (d, 1H) | ~150.0 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled protons on the phenyl ring and among the protons on the pyridine ring. The absence of a COSY correlation to the methylene protons would confirm their assignment as a singlet, indicating no coupling to adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). epfl.chsdsu.edu This technique is crucial for definitively assigning the carbon signals of each protonated aromatic and methylene position. For instance, the proton signal at ~4.3 ppm would correlate with the carbon signal at ~45.0 ppm, confirming the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to four bonds), which is vital for connecting the different fragments of the molecule. epfl.chsdsu.eduprinceton.edu Key HMBC correlations would include:

From the methylene protons to the carbonyl carbon and to carbons C2, C3, and C6 of the pyridine ring.

From the ortho-protons (C2'/C6') of the phenyl ring to the carbonyl carbon. These correlations piece together the ethanone (B97240) skeleton and confirm the attachment points of the aryl and heteroaryl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. princeton.edu Expected NOESY cross-peaks might be observed between the methylene protons and the C6 proton of the pyridine ring, as well as between the methylene protons and the ortho-protons of the phenyl ring, depending on the rotational conformation around the single bonds.

The conformation of this compound in solution can be investigated using NMR parameters. niscpr.res.innih.gov The molecule has rotational freedom around the single bonds of the ethanone bridge. The preferred conformation is a balance between steric hindrance and electronic interactions. Analysis of NOESY data, which reveals through-space proximities, is the primary method for this analysis. researchgate.net For example, the relative intensities of NOE signals between the methylene protons and the aromatic protons of both rings can indicate the average dihedral angles between the planar ring systems and the central carbonyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. encyclopedia.pub

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹, is the most prominent feature and is characteristic of an aryl ketone.

Aromatic C-H Stretch: These vibrations appear as a group of weaker bands in the region of 3000-3100 cm⁻¹.

Aromatic Ring Vibrations (C=C and C=N): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the phenyl and pyridine rings.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong band in the IR spectrum, typically found in the 700-800 cm⁻¹ region. uantwerpen.be

Interactive Data Table: Predicted Vibrational Frequencies and Assignments

Note: Predicted frequencies based on characteristic group frequencies for similar compounds.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2920-2980 | 2920-2980 | Weak |

| Carbonyl (C=O) Stretch | ~1690 | ~1690 | Strong (IR), Medium (Raman) |

| Aromatic C=C/C=N Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-H Bending | 1350-1450 | 1350-1450 | Medium |

| C-Cl Stretch | ~750 | ~750 | Medium-Strong (IR), Strong (Raman) |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fine Structure

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. In the study of this compound, HRMS provides critical insights into its molecular integrity and the connectivity of its constituent parts.

The analysis of a molecule by mass spectrometry involves its ionization, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion, which is the intact molecule with one electron removed, provides the exact molecular weight. The presence of a chlorine atom in this compound results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This leads to two molecular ion peaks separated by two mass units, with a relative intensity ratio of approximately 3:1 (M⁺ and M+2).

Fragmentation of the molecular ion occurs within the mass spectrometer, breaking the molecule into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, offering a "fingerprint" that can be used to confirm the structure of the compound. The fragmentation pathways for this compound can be predicted based on the established principles of mass spectrometry and the known fragmentation behavior of related chemical structures, such as ketones, pyridines, and halogenated aromatic compounds.

Predicted Fragmentation Pathways:

The primary fragmentation of this compound is expected to occur via alpha-cleavage, a common fragmentation pathway for ketones. This involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom.

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the methylene bridge is anticipated. This can lead to the formation of a benzoyl cation and a 2-(4-chloropyridin-2-yl)methyl radical, or a 2-(4-chloropyridin-2-yl)methyl cation and a benzoyl radical.

Loss of Phenyl Group: Fragmentation can also involve the loss of the phenyl group as a radical, leading to the formation of a [M-C₆H₅]⁺ ion.

Cleavage of the Pyridine Ring: The chloropyridine ring itself can undergo fragmentation, although this is generally less favored than the initial alpha-cleavages. This could involve the loss of a chlorine atom or the cleavage of the pyridine ring structure.

McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a flexible chain, the possibility of rearrangement reactions should be considered in a detailed analysis.

The following tables outline the predicted major fragments for this compound based on these principles. The exact masses are calculated based on the most abundant isotopes.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Major Fragments of this compound

| Proposed Fragment Structure | Chemical Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |

| [C₁₃H₁₀ClNO]⁺ | C₁₃H₁₀ClNO | 231.0451 | Molecular Ion (M⁺) |

| [C₁₃H₁₀³⁷ClNO]⁺ | C₁₃H₁₀³⁷ClNO | 233.0421 | Molecular Ion (M+2) |

| [C₇H₅O]⁺ | C₇H₅O | 105.0340 | Alpha-cleavage |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 | Loss of benzoyl group |

| [C₆H₅Cl]⁺ | C₆H₅Cl | 112.0080 | Rearrangement and fragmentation |

| [C₅H₃ClN]⁺ | C₅H₃ClN | 111.9981 | Cleavage of the pyridine ring |

Table 2: Isotopic Fine Structure for the Molecular Ion of this compound

| Ion | Relative Abundance (%) | Description |

| M⁺ | 100 | Corresponds to the molecule with ³⁵Cl |

| M+1 | 14.2 | Contribution from ¹³C isotopes |

| M+2 | 32.5 | Corresponds to the molecule with ³⁷Cl |

| M+3 | 4.4 | Contribution from ¹³C and ³⁷Cl isotopes |

Note: The relative abundances in Table 2 are theoretical and may vary slightly in experimental data.

The detailed analysis of the isotopic fine structure, observable with ultra-high-resolution mass spectrometers, can further confirm the elemental composition of each fragment. researchgate.netcore.ac.ukrsc.org The precise mass measurements provided by HRMS, in conjunction with the predictable fragmentation patterns and isotopic distributions, serve as a cornerstone in the definitive structural elucidation of this compound.

Theoretical and Computational Chemistry Studies of this compound and its Analogs

Due to a lack of specific theoretical and computational studies on this compound in the reviewed literature, this article will focus on the application of these methods to structurally similar compounds and derivatives. The principles and findings discussed for these related molecules provide a framework for understanding the potential computational characterization of the target compound.

Theoretical and Computational Chemistry Studies of 2 4 Chloropyridin 2 Yl 1 Phenylethanone

Cheminformatics Approaches to Structural Relationship Studies

Cheminformatics combines computer and informational sciences to address challenges in chemistry, particularly in the realm of drug discovery. For a compound such as this compound, cheminformatics offers powerful tools to predict biological activities and understand the relationship between its chemical structure and potential biological functions. While specific, detailed research findings on the cheminformatics analysis of this compound are not extensively available in public literature, the established methodologies of this field provide a clear framework for how such studies would be conducted. The primary approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This method is instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. jocpr.com

In a hypothetical QSAR study of this compound and its analogs, a set of similar molecules would be synthesized, and their biological activity against a specific target would be measured. A range of molecular descriptors for each compound would then be calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: (e.g., partial charges, dipole moment) which influence how the molecule interacts with the electrostatic environment of a biological target.

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and how it fits into a binding site.

Hydrophobic properties: (e.g., LogP) which determine the molecule's solubility and ability to cross biological membranes.

Topological properties: which describe the connectivity of atoms within the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govchemmethod.com

A hypothetical QSAR model for a series of analogs of this compound might be represented by an equation like:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The quality of a QSAR model is assessed through various statistical metrics, including the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures the model's predictive power. nih.govnih.gov

Hypothetical QSAR Data for this compound Analogs

The following interactive table represents a hypothetical dataset that would be used in a QSAR study. The data is for illustrative purposes to demonstrate the type of information that would be generated.

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | H | 231.67 | 3.1 | 30.2 | 5.2 | 5.5 |

| 2 | 4-F | 249.67 | 3.3 | 30.2 | 4.8 | 4.9 |

| 3 | 4-Cl | 266.11 | 3.6 | 30.2 | 3.5 | 3.7 |

| 4 | 4-CH3 | 245.70 | 3.5 | 30.2 | 6.1 | 5.9 |

| 5 | 4-OCH3 | 261.70 | 3.0 | 39.4 | 7.3 | 7.0 |

| 6 | 3-F | 249.67 | 3.3 | 30.2 | 5.0 | 5.1 |

| 7 | 3-Cl | 266.11 | 3.6 | 30.2 | 4.1 | 4.3 |

Pharmacophore Modeling

Pharmacophore modeling is another key cheminformatics technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. dovepress.com

A pharmacophore model for this compound could be developed in two primary ways:

Ligand-based: If a set of molecules with known activity against a particular target is available, their common structural features can be aligned to generate a pharmacophore model. nih.gov This model represents the key interaction points shared by the active compounds.

Structure-based: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, often from X-ray crystallography, a pharmacophore model can be derived from the interactions between the target and a bound ligand. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com This virtual screening process is a rapid and cost-effective way to discover novel chemical scaffolds. nih.gov

For this compound, a hypothetical pharmacophore model might include:

An aromatic feature corresponding to the phenyl ring.

Another aromatic feature for the chloropyridinyl ring.

A hydrogen bond acceptor at the carbonyl oxygen.

A hydrophobic feature associated with the chlorine atom.

The combination of QSAR and pharmacophore modeling provides a powerful, multi-faceted approach to understanding the structural requirements for the biological activity of a compound like this compound and for the rational design of new, more potent analogs. nih.gov

Reactivity Profiles and Strategic Derivatization of 2 4 Chloropyridin 2 Yl 1 Phenylethanone

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) and Phenylethanone Moieties

The reactivity of 2-(4-chloropyridin-2-yl)-1-phenylethanone is dictated by the electronic properties of its constituent parts: the electron-deficient pyridine ring and the phenylethanone side chain.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This deficiency is enhanced by the presence of the chlorine atom, further activating the ring towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is particularly favored at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen. askfilo.comechemi.com Consequently, the C4-chloro and the C2-carbon, to which the phenylethanone group is attached, are primary sites for nucleophilic reactions. youtube.com Electrophilic aromatic substitution, conversely, is disfavored and typically requires harsh conditions.

The phenylethanone moiety offers two main reactive sites. The carbonyl carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles, a characteristic reaction of aldehydes and ketones. ncert.nic.in Additionally, the methylene (B1212753) group (α-carbon) adjacent to both the carbonyl group and the pyridine ring is acidic. Deprotonation at this position generates a carbanion (enolate), which is a potent nucleophile capable of participating in various carbon-carbon bond-forming reactions. tandfonline.comrsc.org

Table 1: Summary of Reactive Sites in this compound

| Reactive Site | Moiety | Chemical Character | Typical Reactions |

| Pyridine Nitrogen | Pyridine | Basic, Nucleophilic | Protonation, Alkylation |

| C4-Carbon | Pyridine | Electrophilic | Nucleophilic Aromatic Substitution, Cross-Coupling askfilo.comysu.am |

| C2-Carbon | Pyridine | Electrophilic | Nucleophilic Attack (less common than C4) youtube.com |

| Carbonyl Carbon | Phenylethanone | Electrophilic | Nucleophilic Addition (e.g., Reduction, Grignard reaction) ncert.nic.in |

| α-Carbon | Phenylethanone | Acidic (forms Nucleophile) | Alkylation, Condensation researchgate.net |

Carbonyl Reactivity and Transformation Chemistry (e.g., Reduction, Alkylation, Condensation)

The carbonyl group is a cornerstone of the molecule's reactivity, enabling numerous transformations.

Reduction: The ketone can be readily reduced to a secondary alcohol, 2-(4-chloropyridin-2-yl)-1-phenylethanol. This is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, while the more powerful lithium aluminium hydride (LiAlH₄) is also effective. wikipedia.orglibretexts.org Catalytic hydrogenation, often employing catalysts like platinum, palladium, or nickel, is another established method for reducing ketones to alcohols. researchgate.netncert.nic.in Cobalt-catalyzed transfer hydrogenation using formate (B1220265) as a reductant has also been developed for 2-pyridyl ketones, offering high selectivity due to chelation activation by the metal. researchgate.net

Alkylation: The α-carbon can be deprotonated with a suitable base to form an enolate, which can then be alkylated with alkyl halides. This C-alkylation reaction is a powerful tool for introducing new carbon substituents. researchgate.net The choice of base and reaction conditions is crucial to control the regioselectivity and avoid competing O-alkylation or side reactions.

Condensation: The active methylene group facilitates condensation reactions with carbonyl compounds. For instance, in an aldol-type condensation, the enolate can react with aldehydes or ketones to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones. Such reactions have been observed in related systems, like the self-condensation of 2-acetylpyridine (B122185) under basic conditions, leading to the formation of compounds like 1,3-bis(pyridin-2-yl)prop-2-en-1-one. ichem.md Condensation with other reagents, such as hydrazine (B178648) or its derivatives, can lead to the formation of new heterocyclic rings. rsc.org

Table 2: Key Carbonyl Transformations

| Transformation | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄, H₂/Catalyst | Secondary Alcohol libretexts.org |

| Alkylation | Base (e.g., LDA, NaH), R-X | α-Alkylated Ketone researchgate.net |

| Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketone or α,β-Unsaturated Ketone ichem.md |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine wikipedia.org |

Role of the Chlorine Substituent in Aromatic Nucleophilic Substitution and Cross-Coupling

The chlorine atom at the C4 position of the pyridine ring is not an inert substituent; it is a versatile handle for molecular diversification.

Aromatic Nucleophilic Substitution (SNAr): The C4 position is highly activated for SNAr because the electron-withdrawing nitrogen atom can stabilize the anionic intermediate formed upon nucleophilic attack. askfilo.comechemi.comvaia.com This allows for the displacement of the chloride by a wide array of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse 4-substituted pyridine derivatives. vaia.combrainly.in The reactivity order for halopyridines in SNAr reactions is generally F > Cl > Br > I, with fluoropyridines being significantly more reactive. nih.gov However, chloropyridines are often used due to their accessibility and sufficient reactivity. nih.gov

Cross-Coupling Reactions: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent. For example, a Suzuki coupling with a boronic acid (R-B(OH)₂) can form a new carbon-carbon bond, yielding a 4-aryl or 4-alkyl pyridine derivative. ysu.amnih.gov Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling with amines. These methods are highly valued for their broad substrate scope and functional group tolerance, enabling the synthesis of complex molecules under relatively mild conditions. nih.gov

Stereoselective Reactions and Asymmetric Transformations

The structure of this compound allows for the creation of new stereocenters, offering pathways to chiral molecules.

Asymmetric Reduction: The most direct approach to introducing chirality is through the asymmetric reduction of the ketone. This transformation yields an enantiomerically enriched secondary alcohol. Transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation are powerful methods for achieving this. researchgate.net Catalysts based on rhodium, ruthenium, iridium, and more recently, sustainable metals like iron and manganese, paired with chiral ligands, can afford high levels of enantioselectivity. researchgate.netmdpi.com

Asymmetric Alkylation: A chiral center can also be established at the α-carbon. The enantioselective alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov A similar strategy could potentially be applied to the enolate of this compound to control the stereochemistry of the incoming alkyl group.

The concept of stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product, is a fundamental principle in these transformations. khanacademy.org In many nucleophilic substitution reactions at a chiral center, an inversion of configuration is observed, a phenomenon first noted by Paul Walden. pressbooks.publibretexts.org

Derivatization for Accessing Diverse Chemical Scaffolds

By strategically employing the reactions described above, this compound serves as a versatile starting material for the synthesis of more complex molecular architectures, including polycyclic and novel heterocyclic systems. diva-portal.org

Intramolecular cyclization reactions are a key strategy for constructing fused-ring systems. By first introducing a suitable functional group onto either the phenyl ring or at the C3 or C5 position of the pyridine ring, subsequent cyclization involving the ketone or the methylene bridge can be achieved. For example, a tandem condensation-cyclization approach, often used for creating fused 2-pyridones from β-keto esters, could be adapted. organic-chemistry.org The synthesis of thiazolino-fused 2-pyridones, which have biological importance, demonstrates the utility of such strategies. nih.gov The development of synthetic routes to various ring-fused pyridones is an active area of research, driven by their presence in medicinally important compounds. diva-portal.orgresearchgate.net

The ketone functionality is a prime site for building new heterocyclic rings. Condensation with bifunctional reagents is a common and effective method. For example:

Reaction with hydrazine or substituted hydrazines can yield pyrazole (B372694) derivatives. rsc.org

Condensation with hydroxylamine (B1172632) can form isoxazoles.

Reaction with guanidine (B92328) can produce aminopyrimidines. rsc.org

Furthermore, derivatization at the 4-position via SNAr or cross-coupling, followed by reactions involving the newly introduced substituent and the phenylethanone side chain, can lead to a vast array of novel heterocyclic structures. askfilo.comresearchgate.netnih.gov For instance, synthesizing 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide from a substituted pyridine precursor highlights how multi-step sequences can generate complex, biologically active heterocyclic systems. nih.gov

Applications of 2 4 Chloropyridin 2 Yl 1 Phenylethanone As a Versatile Chemical Synthon

Precursor in Complex Organic Synthesis and Target Molecule Construction

While the potential exists, specific documented instances of 2-(4-Chloropyridin-2-yl)-1-phenylethanone being used as a key precursor in the total synthesis of complex molecules or natural products are not available in the reviewed literature.

No published research studies were found that utilize this compound as a starting material or intermediate in the synthesis of any natural products.

There is no available data or research detailing the application of this specific compound as a building block for creating advanced organic materials.

Ligand Design in Coordination Chemistry and Catalysis

The pyridinyl-ethanone framework is a common motif in ligand design due to the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ketone acting as potential coordination sites. This bidentate N,O-chelation capability is fundamental to its potential use in coordination chemistry.

No specific studies detailing the chelation properties of this compound with transition metals have been reported. The expected behavior would involve the formation of a five-membered chelate ring with a metal center, a common and stable arrangement for β-aminoketone-type ligands.

There are no documented examples of metal complexes derived from this compound being employed in either homogeneous or heterogeneous catalysis.

Advanced Functional Material Precursor Development (e.g., Polymers, Optoelectronic Materials)

The potential for this compound to serve as a monomer or precursor for functional materials like polymers or optoelectronic materials has not been explored in the available scientific literature. The presence of reactive sites suggests it could theoretically be incorporated into polymer chains or modified to create photoactive or electronically active molecules, but no such research has been published.

Advanced Analytical Methodologies for Purity and Quantitative Assessment

Chromatographic Techniques for Separation and Isolation (e.g., Preparative HPLC, Flash Chromatography)

The purification of "2-(4-Chloropyridin-2-yl)-1-phenylethanone" from crude reaction mixtures is typically achieved using preparative liquid chromatography techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash Chromatography: This is a common, rapid, and cost-effective method for purifying multigram quantities of the compound. The separation is performed on a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent mixture (mobile phase) is pushed through the column under moderate pressure. For a compound with the polarity of "this compound", a typical mobile phase would be a gradient of ethyl acetate (B1210297) in hexanes. mdpi.comnih.gov The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), preparative HPLC is the method of choice. lcms.czglsciences.com It operates on the same principles as flash chromatography but uses smaller particle size stationary phases and higher pressures, leading to superior resolution. Reversed-phase chromatography is frequently employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. glsciences.com The inclusion of modifiers like formic acid or ammonium (B1175870) hydroxide (B78521) can improve peak shape for pyridine-containing compounds. flash-chromatography.com The process can be automated, and fraction collection is often triggered by a detector signal (e.g., UV absorbance), ensuring efficient recovery of the pure compound. lcms.cz

Table 1: Example Chromatographic Purification Parameters for Pyridine (B92270) Derivatives

| Technique | Stationary Phase | Mobile Phase System | Elution Mode | Detection | Reference |

|---|---|---|---|---|---|

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate | Gradient | UV | mdpi.comnih.gov |

| Preparative HPLC | Reversed-Phase (C18, 5 µm) | Acetonitrile/Water | Gradient | UV, MS | lcms.cznih.gov |

| pH-Zone-Refining CCC | Methyl tert-butyl ether-THF-water | Triethylamine (retainer), HCl (eluter) | Isocratic | UV, ESI-MS | N/A |

This table presents typical conditions used for separating pyridine derivatives, which can be adapted for "this compound".

Hyphenated Techniques for Trace Analysis and Impurity Profiling (e.g., GC-MS, LC-MS/MS)

Identifying and quantifying trace-level impurities is critical for quality control. Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for this purpose. nih.govgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable impurities, GC-MS is a highly effective technique. nih.gov The sample is vaporized and separated on a capillary column before entering the mass spectrometer. In the mass spectrometer, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. nih.govchemguide.co.uk The fragmentation pattern of "this compound" would be expected to show characteristic ions, such as the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and fragments corresponding to the chloropyridinylmethyl cation. libretexts.org Analysis of these patterns helps in the structural elucidation of unknown impurities. whitman.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile and widely used technique for the analysis of a broad range of impurities, including those that are non-volatile or thermally labile. americanpharmaceuticalreview.comresearchgate.net After separation by HPLC, the analyte enters the mass spectrometer. The first mass analyzer (MS1) selects the molecular ion of an impurity, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2). nih.gov This process provides high specificity and sensitivity for identifying and quantifying impurities, even in complex mixtures. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of impurities, aiding in their definitive identification. americanpharmaceuticalreview.com

Table 2: Common Impurity Analysis Techniques

| Technique | Ionization Method | Key Information Provided | Application for Target Compound | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | Molecular weight, Fragmentation pattern, Structure of volatile impurities | Analysis of starting materials, by-products, and volatile degradation products. | nih.govlibretexts.org |

| LC-MS/MS | Electrospray (ESI), APCI | Molecular weight, Fragmentation pattern, Structure of non-volatile impurities | Comprehensive impurity profiling, identification of degradation products. | nih.govamericanpharmaceuticalreview.com |

This table outlines the application of hyphenated techniques for the impurity profiling of "this compound".

Quantitative NMR (qNMR) and Elemental Analysis for Stoichiometry and Purity

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR, particularly ¹H qNMR, is a powerful primary method for determining the purity of a substance without needing a reference standard of the analyte itself. acs.orgnih.gov The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. researchgate.net By accurately weighing the sample and a certified internal standard of known purity into an NMR tube, the purity of the target compound can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard. acs.orgnih.gov For "this compound", distinct signals in the aromatic region of the ¹H NMR spectrum could be used for quantification.

Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₃H₁₀ClNO). A close match between the experimental and theoretical values provides strong evidence of the compound's purity and confirms its elemental composition. iucr.orgresearchgate.net For organochlorine compounds, specific combustion methods followed by titration or ion chromatography are used to accurately determine the chlorine content. chempanda.com

Table 3: Purity and Stoichiometry Determination Methods

| Technique | Principle | Information Obtained | Theoretical Values for C₁₃H₁₀ClNO | Reference |

|---|---|---|---|---|

| ¹H qNMR | Signal integration relative to a certified standard | Absolute purity (% w/w) | N/A | acs.orgnih.gov |

| Elemental Analysis | Combustion and detection of constituent elements | %C, %H, %N, %Cl | C: 67.39%, H: 4.35%, Cl: 15.30%, N: 6.05% | iucr.orgresearchgate.net |

This table summarizes methods for confirming the purity and stoichiometric formula of "this compound".

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. mdpi.com It is used to determine the melting point, a key indicator of purity, as impurities typically broaden and depress the melting range. DSC can also detect other phase transitions, such as glass transitions or crystallization events. researchgate.netiitk.ac.in A sharp melting endotherm on a DSC curve for "this compound" would indicate a high degree of crystalline purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. iitk.ac.in It is used to determine the thermal stability of the compound and to quantify volatile components like residual solvents or water. mdpi.com The TGA curve for "this compound" would show the temperature at which it begins to decompose. researchgate.netresearchgate.net For a pure, non-hydrated, and solvent-free sample, a stable baseline would be expected until the onset of thermal decomposition.

Table 4: Thermal Analysis Data for Heterocyclic Ketones

| Technique | Parameter Measured | Typical Information for a Pure Compound | Example Onset Temperature (Decomposition) | Reference |

|---|---|---|---|---|

| DSC | Heat Flow | Sharp melting peak (Tₘ) | N/A | mdpi.comresearchgate.net |

| TGA | Mass Change | Onset of decomposition (Tₔ) | 320-490 °C for stable pyridine derivatives | researchgate.netresearchgate.net |

This table provides an overview of the expected thermal analysis results for a pure sample of a compound like "this compound", with example data from related structures.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Characterization of Derivatives (if applicable)

The parent compound, "this compound," is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into the molecule, for example, by the stereoselective reduction of the ketone to a secondary alcohol, chiroptical techniques become essential for characterizing the resulting enantiomers.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. These techniques are highly sensitive to the three-dimensional arrangement of atoms around a chiral center. nih.gov The resulting spectra are mirror images for a pair of enantiomers. By comparing the experimental ECD or ORD spectrum of a chiral derivative of "this compound" with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the newly formed stereocenter can be determined. mpg.deresearchgate.netuol.deaps.org

Table 5: Application of Chiroptical Spectroscopy to Chiral Derivatives

| Technique | Phenomenon Measured | Application to Chiral Derivatives | Reference |

|---|---|---|---|

| ECD | Differential absorption of circularly polarized light | Determination of absolute configuration | nih.gov |

| ORD | Rotation of plane-polarized light vs. wavelength | Determination of absolute configuration | N/A |

| PECD | Asymmetry in photoelectron emission | Sensitive probe of chirality and electronic structure | mpg.deresearchgate.net |

This table describes the use of chiroptical methods for the stereochemical analysis of potential chiral derivatives of "this compound".

Future Perspectives and Emerging Research Avenues for 2 4 Chloropyridin 2 Yl 1 Phenylethanone

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes

The pyridine (B92270) ring is a cornerstone in many pharmaceuticals and functional materials due to its unique electronic properties and ability to engage in a variety of chemical transformations. nih.govdovepress.comresearchgate.netmdpi.com Future research will likely focus on uncovering new ways to selectively functionalize the 2-(4-Chloropyridin-2-yl)-1-phenylethanone scaffold.

Recent breakthroughs in the functionalization of pyridines, such as visible-light-induced photocatalysis, offer a glimpse into these future possibilities. kaist.ac.krchemeurope.com These methods allow for the introduction of various functional groups onto the pyridine ring under mild and environmentally friendly conditions. kaist.ac.krchemeurope.com For this compound, this could mean the development of novel derivatives with tailored electronic and steric properties. For instance, photochemical methods could enable the selective functionalization at different positions of the pyridine ring, a task that is often challenging using traditional approaches. recercat.cat

Furthermore, the development of tandem or cascade reactions presents another exciting avenue. nih.govacs.org These one-pot processes, which combine multiple reaction steps without the need for isolating intermediates, can significantly improve the efficiency and atom economy of a synthesis. nih.gov Future research could devise a one-pot synthesis of highly substituted analogs of this compound, starting from simple and readily available precursors.

The exploration of unconventional synthetic routes could also involve the use of novel catalytic systems. For example, the use of N-oxides as hydrogen atom abstraction agents in photoredox catalysis has shown promise for the functionalization of C-H bonds. acs.org Applying such strategies to this compound could lead to the discovery of unprecedented reactivity and the creation of novel molecular architectures.

A summary of potential novel synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantage | Relevant Research Areas |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, green chemistry. | C-H functionalization, introduction of novel substituents. kaist.ac.krchemeurope.com |

| Tandem/Cascade Reactions | Increased efficiency, atom economy, reduced waste. | One-pot synthesis of complex derivatives. nih.govacs.org |

| Novel Catalytic Systems | Access to new reactivity patterns, functionalization of inert bonds. | C-H activation, late-stage functionalization. acs.orgacs.org |

Integration with Automated Synthesis, Machine Learning, and AI in Chemical Discovery

Moreover, generative AI models can be used for "scaffold hopping," a technique to design new molecular scaffolds that retain the desired biological activity of a known compound. hitgen.comfrontiersin.orgacs.orgacs.orgchemrxiv.org Starting with the this compound core, these algorithms could generate a multitude of novel, patentable compounds with potentially improved properties. hitgen.com

The synergy between these technologies is summarized in the following table:

| Technology | Application for this compound |

| Automated Synthesis | Rapid generation of derivative libraries for screening. nih.govsynplechem.comresearchgate.net |

| AI-Powered Retrosynthesis | Prediction of optimal and novel synthetic routes. grace.comillinois.eduacs.orgresearchgate.netmicrosoft.com |

| Generative AI | Design of new chemical entities with improved properties. hitgen.comfrontiersin.orgacs.orgacs.orgchemrxiv.org |

Development of Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are becoming increasingly important in both academic and industrial research. Future efforts in the synthesis of this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally friendly methods.

A key area of focus will be the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. mdpi.com The development of catalytic systems that are effective in these benign media is a critical research goal. mdpi.comnih.gov For the synthesis of aromatic ketones like this compound, visible-light-induced aerobic C-H oxidation in water has been shown to be a promising green alternative. chemistryviews.org

The use of flow chemistry is another avenue for creating more sustainable synthetic processes. springerprofessional.demdpi.comuc.ptsci-hub.semdpi.com Flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for easier scale-up compared to traditional batch processes. mdpi.comuc.pt The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated in flow systems, often with higher yields and shorter reaction times. springerprofessional.desci-hub.se

Furthermore, the development of reusable catalysts, such as solid-supported catalysts or biocatalysts, will be crucial for minimizing waste. mdpi.comnih.govpreprints.orgresearchgate.net For instance, L-proline has been used as a green and reusable catalyst for the synthesis of β-acetamido ketones. researchgate.net Similar strategies could be developed for the synthesis of this compound. The use of polyoxometalates (POMs) as catalysts for the aerobic oxidation of alkenes to ketones also represents a green approach that could be adapted for this purpose. yedarnd.cominnoget.com

Key green chemistry approaches for the synthesis of this compound are outlined below:

| Green Chemistry Approach | Description |

| Green Solvents | Utilizing water or bio-based solvents to reduce environmental impact. mdpi.comnih.gov |

| Flow Chemistry | Employing continuous flow reactors for improved efficiency and safety. springerprofessional.demdpi.comuc.ptsci-hub.semdpi.com |

| Reusable Catalysts | Developing solid-supported or biocatalysts to minimize waste. mdpi.comnih.govpreprints.orgresearchgate.net |

| Alternative Energy Sources | Using microwaves or visible light to drive reactions under milder conditions. chemeurope.comnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. chemistryviews.orgmcgill.ca |

Applications in New Frontiers of Chemical Science

The unique structural features of this compound, namely the combination of a substituted pyridine ring and a ketone functionality, make it an attractive scaffold for applications in emerging areas of chemical science.

In the field of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a wide range of biologically active compounds. nih.govdovepress.comresearchgate.netmdpi.comresearchgate.net The this compound core could serve as a starting point for the development of new therapeutic agents. For example, pyridine-based compounds have shown promise as kinase inhibitors for the treatment of cancer. rsc.orgnih.govnih.govresearchgate.net The pyrazolopyridine scaffold, a close relative of the pyridine core, is found in several approved and clinical-stage kinase inhibitors. rsc.orgnih.gov Future research could explore the potential of this compound derivatives as inhibitors of various kinases or other biological targets.

Beyond medicine, this compound could find applications in materials science. The pyridine moiety can act as a ligand for metal ions, suggesting that derivatives of this compound could be used to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or photoluminescent properties. The ketone group also offers a handle for further chemical modification, allowing for the incorporation of this scaffold into larger polymer structures.

In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to identify and characterize new protein targets.

Design of Next-Generation Chemical Entities Based on its Core Structure

The this compound core provides a versatile platform for the design of next-generation chemical entities with tailored properties. By systematically modifying the substituents on both the pyridine and phenyl rings, it is possible to fine-tune the molecule's steric and electronic characteristics.

Structure-activity relationship (SAR) studies, guided by computational modeling and high-throughput screening, will be instrumental in this process. By creating a library of analogs and evaluating their properties, researchers can identify the key structural features responsible for a desired activity. For instance, in the context of drug discovery, SAR studies could reveal which substituents enhance binding to a particular protein target while minimizing off-target effects.

The development of new kinase inhibitors based on the pyrazolopyridine scaffold highlights the potential of this approach. rsc.orgnih.govacs.org By understanding the key interactions between the scaffold and the kinase hinge region, researchers have been able to design highly potent and selective inhibitors. nih.gov A similar strategy could be applied to the this compound core to develop new bioactive molecules.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | 4-Chloropyridine, phenacyl bromide, K₂CO₃, DMF | 65–70 | |

| Purification | Hexane/AcOEt (9:3), recrystallization | 69.4 |

Basic: How is the molecular structure of this compound confirmed in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-3 for thermal ellipsoid plots. Key parameters include:

- Bond angles and lengths : Confirm stereoelectronic effects (e.g., chloro-substituent’s impact on pyridine ring geometry).

- Thermal displacement parameters : Assess molecular rigidity (e.g., 50% probability ellipsoids in ORTEP diagrams) .

Q. Table 2: Crystallographic Data from J. Braz. Chem. Soc. (2010)

| Parameter | Compound 20 (2-(4-Chlorophenyl)-1-phenylethanone) |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.045 |

| C-Cl bond length | 1.744 Å |

Advanced: How do computational methods resolve contradictions in experimental reactivity data?

Answer:

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and reaction pathways. For example:

- Radical formation : DFT studies on derivatives reveal stabilization of intermediates via conjugation with the phenyl ring, explaining discrepancies in reaction yields .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, clarifying anomalies in nucleophilic substitution kinetics .

Advanced: What challenges arise in refining crystallographic data for halogenated analogs?

Answer:

Chlorine’s high electron density causes absorption and extinction effects. Mitigation strategies include:

- Multi-scan corrections : Use SADABS (Bruker) for absorption correction.

- Twinned data : Employ SHELXD for dual-space structure solution in cases of pseudo-merohedral twinning .

Advanced: How is the compound’s antileishmanial activity evaluated mechanistically?

Answer:

- In vitro assays : Intracellular amastigote viability is quantified via Giemsa staining (e.g., IC₅₀ values against Leishmania donovani).

- Structure-activity relationships (SAR) : Chlorine at the 4-position enhances lipophilicity and membrane penetration, correlating with improved efficacy (e.g., IC₅₀ = 12 µM vs. wild-type parasites) .

Basic: What spectroscopic techniques characterize this compound’s purity and functionality?

Answer:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl) and ketone carbonyl (δ ~200 ppm).

- IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Cl (~550 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 231.065 Da) .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence synthetic yields?

Answer:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may require stringent drying.

- Temperature : Elevated temperatures (70–80°C) improve kinetics but risk side reactions (e.g., ketone oxidation). Lower yields at prolonged times (e.g., 40% vs. 69% at 24 vs. 12 hours) highlight competing degradation pathways .

Advanced: What role does the chloro-substituent play in supramolecular interactions?

Answer:

The 4-chloro group participates in halogen bonding (C-Cl⋯π interactions) and influences crystal packing. SC-XRD reveals shortened Cl⋯C distances (3.3–3.5 Å), stabilizing layered architectures critical for material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.